

# Application Notes and Protocols for Superfluid Helium-4 in Quantum Computing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Helium-4 atom

Cat. No.: B1232308

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Superfluid Helium-4 (He-II) is emerging as a unique and powerful platform for the development of next-generation quantum computers. Its remarkable properties, including zero viscosity, exceptionally high thermal conductivity, and an atomically pristine surface, provide an ultra-clean and stable environment for qubits, mitigating many of the decoherence effects that plague solid-state quantum systems. This document provides detailed application notes on the use of superfluid Helium-4 for quantum computing, with a primary focus on qubits based on single electrons trapped above the helium surface. It also includes detailed experimental protocols for key procedures, designed to be a practical guide for researchers entering this exciting field.

The primary application of superfluid Helium-4 in this context is to serve as a substrate for trapping and manipulating single electrons.<sup>[1]</sup> These "electrons-on-helium" qubits benefit from the inert and defect-free nature of the superfluid vacuum interface, leading to potentially long coherence times.<sup>[2]</sup> Different quantum states of the trapped electrons, such as their Rydberg, spin, or orbital states, can be used to encode quantum information.<sup>[3]</sup>

## Application Notes

### The Superfluid Helium-4 Environment

When Helium-4 is cooled below its lambda point of 2.17 K, it enters a superfluid state characterized by quantum phenomena on a macroscopic scale.[\[4\]](#) For quantum computing applications, the key advantages of this environment include:

- Ultra-low Temperatures: Experiments are typically conducted in dilution refrigerators at temperatures ranging from 10 mK to 100 mK, which is essential for initializing qubits in their ground state and minimizing thermal noise.[\[1\]](#)
- Atomic-scale Smoothness: The surface of superfluid helium is atomically smooth, providing a nearly perfect, two-dimensional plane for trapping electrons without the material defects found in solid-state systems.[\[2\]](#)
- Excellent Thermalization: The high thermal conductivity of superfluid helium ensures efficient cooling of the entire experimental setup, reducing temperature gradients and enhancing stability.[\[4\]](#)

## Electron-on-Helium Qubits

An electron brought near the surface of liquid helium is held by a weak image force, but is prevented from entering the liquid by a potential barrier. This creates a stable trapping potential a few nanometers above the surface.[\[3\]](#) The quantized energy levels of the electron in this potential well can be used to define a qubit.

There are several types of electron-on-helium qubits currently under investigation:

- Rydberg Qubits: These qubits utilize the ground and first excited states of the electron's motion perpendicular to the helium surface.[\[3\]](#) These states are analogous to the energy levels of a hydrogen atom.
- Spin Qubits: The intrinsic spin of the electron (spin-up and spin-down) can serve as a robust qubit.[\[3\]](#) These are predicted to have very long coherence times.[\[2\]\[5\]](#)
- Orbital Qubits: The quantized motional states of the electron parallel to the helium surface, when confined in a lateral potential trap, can also be used as a qubit.[\[3\]](#)
- Hybrid Rydberg-Spin Qubits: These novel qubits leverage a hybridization of the Rydberg and spin states, induced by a local magnetic field gradient. This allows for the long coherence of

the spin state to be combined with the strong interaction capabilities of the charge-based Rydberg state.[6]

## Qubit Manipulation and Readout

- Manipulation: Qubit states are controlled using precisely timed microwave pulses. For Rydberg and orbital qubits, microwave electric fields are used to drive transitions between energy levels.[3] For spin qubits, a combination of a static magnetic field and oscillating magnetic fields (microwaves) are used for control.[3]
- Readout: The final state of the qubit is measured using highly sensitive electrometers. A common technique involves a Single-Electron Transistor (SET) placed beneath the helium surface. The position of the electron qubit affects the charge distribution on the SET island, allowing for a detectable change in its conductivity.[7][8] Another method is image charge detection, where the change in the image charge induced in an electrode by the electron's state is measured.[9]

## Quantitative Data Summary

The following tables summarize key performance metrics for electron-on-helium qubits based on available literature.

| Parameter                  | Rydberg Qubits | Spin Qubits<br>(Predicted) | Orbital Qubits | Reference |
|----------------------------|----------------|----------------------------|----------------|-----------|
| Operating Temperature      | 10 - 100 mK    | 10 - 100 mK                | 10 - 100 mK    | [1]       |
| Coherence Time (T2)        | ~100 $\mu$ s   | > 1 s                      | -              | [5][10]   |
| Gate Speed                 | ~1 GHz         | ~1 GHz                     | -              | [5]       |
| Qubit Transition Frequency | ~120 GHz       | ~1 - 50 GHz                | 5 - 10 GHz     | [3][11]   |

| Two-Qubit Gate Performance (Simulated) | Value  | Reference           |
|----------------------------------------|--------|---------------------|
| $\sqrt{i}$ SWAP Gate Fidelity          | 0.999  | <a href="#">[4]</a> |
| $\sqrt{i}$ SWAP Execution Time         | 2.9 ns | <a href="#">[4]</a> |
| CZ Gate Fidelity                       | 0.996  | <a href="#">[4]</a> |
| CZ Gate Execution Time                 | 9.4 ns | <a href="#">[4]</a> |

## Experimental Protocols

### Protocol 1: Preparation of the Cryogenic Environment

This protocol outlines the general steps for cooling down a dilution refrigerator to the base temperatures required for electron-on-helium experiments.

#### Materials:

- Dilution refrigerator with a gas handling system
- Liquid Nitrogen (LN2)
- Liquid Helium-4 (LHe)
- $^3\text{He}/^4\text{He}$  gas mixture
- Vacuum pumps
- Temperature and pressure sensors

#### Procedure:

- System Preparation:
  - Ensure the experimental cell containing the quantum device is installed and leak-tight at room temperature.
  - Evacuate the inner vacuum chamber (IVC) of the dilution refrigerator to a high vacuum.

- Leak-check the entire system, including the gas handling lines.[12]
- Pre-cooling to 77 K:
  - Fill the outer jacket of the cryostat with liquid nitrogen to cool the radiation shields.
  - Allow the system to thermalize for several hours until the internal components reach approximately 77 K.
- Pre-cooling to 4.2 K:
  - Remove any remaining LN2 from the outer jacket.
  - Transfer liquid helium into the main bath of the cryostat to cool the system to 4.2 K.[12]
- Condensing the 3He/4He Mixture:
  - Following the manufacturer's instructions for your specific dilution refrigerator, begin the condensation process. This typically involves circulating the 3He/4He mixture through a series of heat exchangers and a condenser cooled by the 1K pot.[6]
- Initiating Dilution and Cooling to Base Temperature:
  - Once the mixture is condensed, initiate the dilution process. The 3He atoms move from the 3He-rich phase to the 3He-poor phase, which is an endothermic process that provides the cooling power.[6]
  - Monitor the temperature of the mixing chamber as it cools to its base temperature, typically in the range of 10-20 mK.

## Protocol 2: Fabrication of the Micro-electrode Chip

This protocol describes a general lift-off process for fabricating the silicon chip with micro-electrodes used to trap electrons.

### Materials:

- High-resistivity silicon wafer

- Photoresist and developer
- Electron-beam or photolithography system
- Metal deposition system (e.g., e-beam evaporator)
- Solvent for lift-off (e.g., acetone)

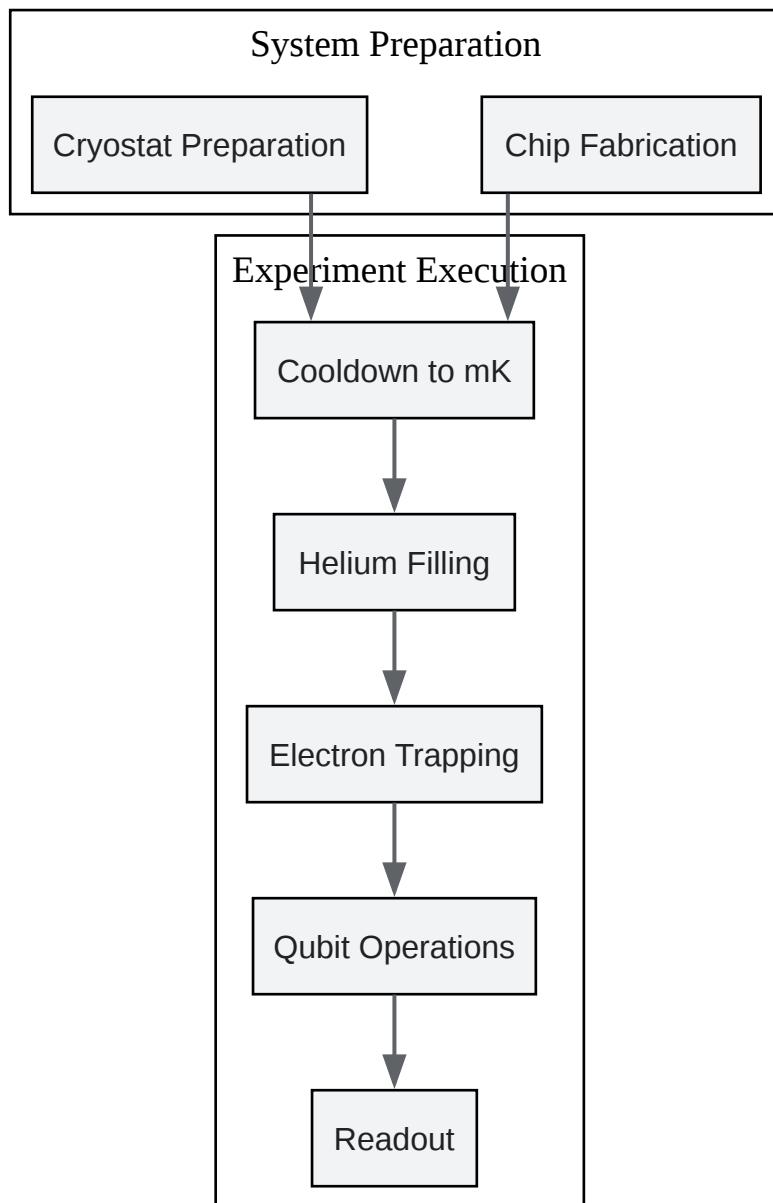
Procedure:

- Substrate Cleaning: Thoroughly clean the silicon wafer to remove any organic and inorganic contaminants.
- Photoresist Coating: Spin-coat a layer of photoresist onto the wafer. The thickness of the resist will depend on the specific lift-off process.
- Lithography:
  - Use electron-beam or photolithography to expose the desired electrode pattern onto the photoresist.
  - Develop the photoresist to create a patterned stencil.
- Metal Deposition: Deposit the desired metal (e.g., gold, aluminum) onto the patterned wafer using a technique like e-beam evaporation.[\[10\]](#)[\[13\]](#)
- Lift-off:
  - Immerse the wafer in a solvent (e.g., acetone).
  - The solvent will dissolve the remaining photoresist, lifting off the metal that was deposited on top of it and leaving only the desired metal electrode pattern on the silicon substrate.  
[\[10\]](#)
- Device Integration: The fabricated chip is then mounted in the experimental cell, and electrical connections are made to the electrodes.

## Protocol 3: Trapping and Detecting Single Electrons

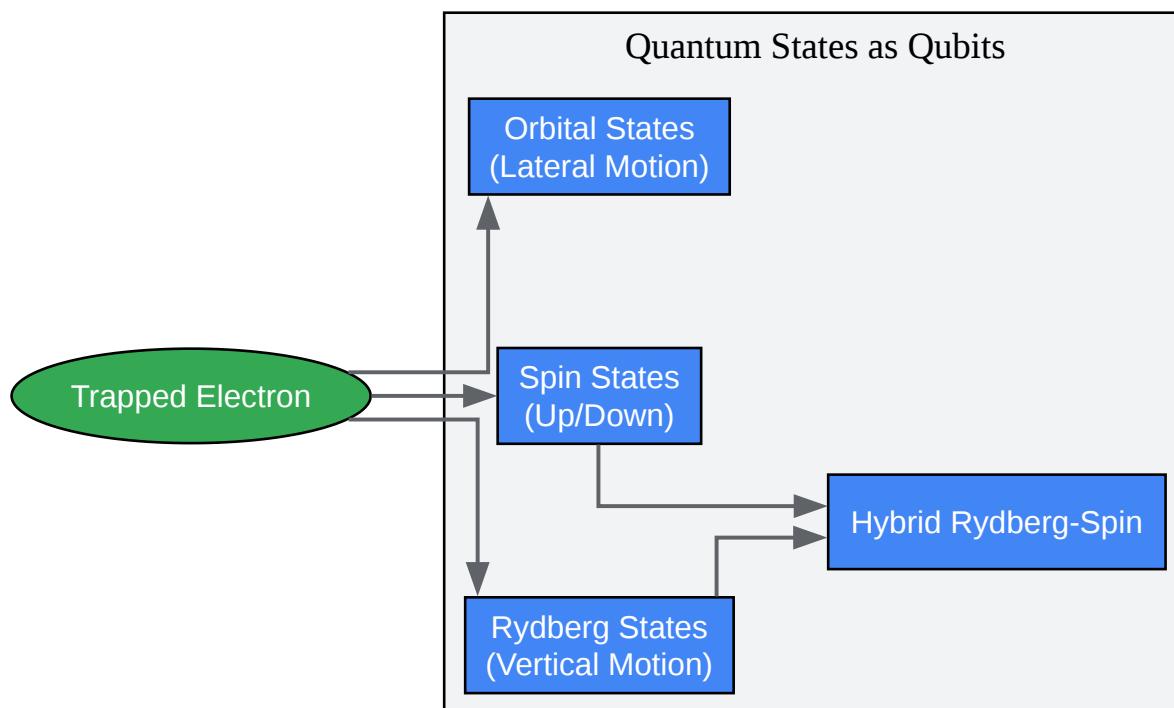
This protocol provides a general procedure for introducing electrons into the experimental cell and trapping them above the micro-electrode chip.

#### Materials:


- Cooled dilution refrigerator with the experimental cell and fabricated chip installed.
- Superfluid Helium-4.
- Electron source (e.g., a tungsten filament).[[14](#)]
- Voltage sources for the chip electrodes.
- Single-Electron Transistor (SET) or other sensitive electrometer for detection.

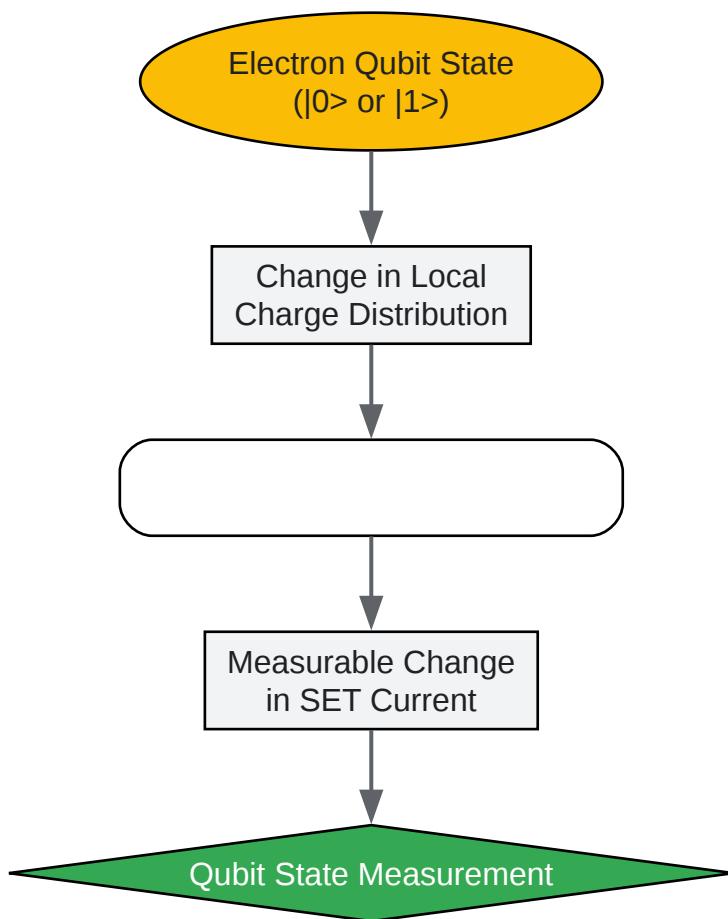
#### Procedure:

- Filling with Superfluid Helium:
  - After the cryostat has reached its base temperature, carefully introduce a small amount of high-purity Helium-4 gas into the experimental cell.
  - The helium will condense and form a thin superfluid film over the chip surface. The depth of the helium can be controlled by the amount of gas introduced.[[7](#)]
- Generating and Trapping Electrons:
  - Briefly apply a current to the tungsten filament to generate electrons via thermionic emission.[[14](#)]
  - Apply appropriate DC voltages to the micro-electrodes on the chip to create a potential well that attracts and traps the electrons above the helium surface.[[7](#)]
- Detecting Single Electrons:
  - Monitor the output of the SET. The presence of a trapped electron will induce a change in the charge on the SET island, resulting in a measurable shift in its current-voltage characteristics.[[8](#)]


- By carefully adjusting the electrode voltages, it is possible to controllably remove electrons one by one, observing discrete steps in the SET signal, which confirms the trapping of individual electrons.[7]

## Visualizations




[Click to download full resolution via product page](#)

Caption: A simplified workflow for an electron-on-helium quantum computing experiment.



[Click to download full resolution via product page](#)

Caption: Different types of qubits based on the quantum states of a single electron on superfluid helium.

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.aip.org](https://pubs.aip.org) [pubs.aip.org]
- 2. [researchgate.net](https://researchgate.net) [researchgate.net]
- 3. Electron-on-helium qubit - Wikipedia [en.wikipedia.org](https://en.wikipedia.org)
- 4. [knowledge.uchicago.edu](https://knowledge.uchicago.edu) [knowledge.uchicago.edu]
- 5. [roma1.infn.it](https://roma1.infn.it) [roma1.infn.it]

- 6. Dilution refrigerator - Wikipedia [en.wikipedia.org]
- 7. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 8. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 9. [cond-mat/9811029] Josephson-Junction Qubits and the Readout Process by Single-Electron Transistors [arxiv.org]
- 10. Fabrication of microelectrodes using the lift-off technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwaves in Quantum Computing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.eao.hawaii.edu [docs.eao.hawaii.edu]
- 13. Silicon Semiconductor Manufacturing [iloencyclopaedia.org]
- 14. New device steps toward isolating single electrons for quantum computing | University of Chicago News [news.uchicago.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Superfluid Helium-4 in Quantum Computing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232308#applications-of-superfluid-helium-4-in-quantum-computing]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)